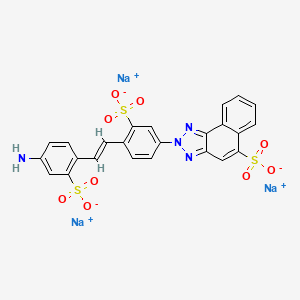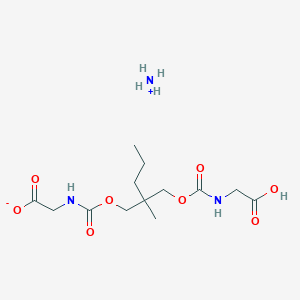
N-Carboxyglycine N,N'-(2-methyl-2-propyltrimethylene) ester monoammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique ester and ammonium salt functionalities, which contribute to its reactivity and versatility in chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt typically involves the esterification of N-Carboxyglycine with N,N’-(2-methyl-2-propyltrimethylene) alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity. The esterification process can be represented as follows:
N-Carboxyglycine+N,N’-(2-methyl-2-propyltrimethylene) alcohol→N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester
The resulting ester is then treated with ammonium hydroxide to form the monoammonium salt:
N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester+NH4OH→N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester and ammonium groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new esters or amides.
科学研究应用
Chemistry
In chemistry, N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester and ammonium functionalities make it a valuable tool for probing biochemical processes and developing enzyme inhibitors.
Medicine
In medicine, N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt has potential applications in drug formulation and delivery. Its ability to undergo various chemical modifications allows for the design of prodrugs and targeted therapies.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis, coatings, and adhesives.
作用机制
The mechanism by which N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s ester and ammonium groups facilitate binding to these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
N-Carboxyglycine esters: These compounds share the carboxyglycine core but differ in the esterifying alcohol.
Ammonium salts of carboxylic acids: These compounds have similar ammonium functionalities but different carboxylic acid components.
Uniqueness
N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt is unique due to its specific combination of ester and ammonium groups. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
25648-81-1 |
|---|---|
分子式 |
C13H25N3O8 |
分子量 |
351.35 g/mol |
IUPAC 名称 |
azanium;2-[[2-(carboxymethylcarbamoyloxymethyl)-2-methylpentoxy]carbonylamino]acetate |
InChI |
InChI=1S/C13H22N2O8.H3N/c1-3-4-13(2,7-22-11(20)14-5-9(16)17)8-23-12(21)15-6-10(18)19;/h3-8H2,1-2H3,(H,14,20)(H,15,21)(H,16,17)(H,18,19);1H3 |
InChI 键 |
VLINIYABZIRGBS-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(COC(=O)NCC(=O)O)COC(=O)NCC(=O)[O-].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


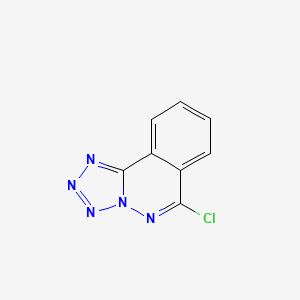

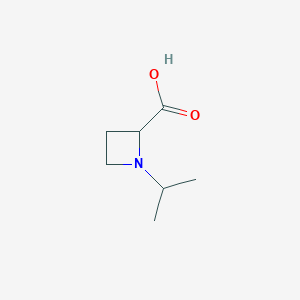

![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)
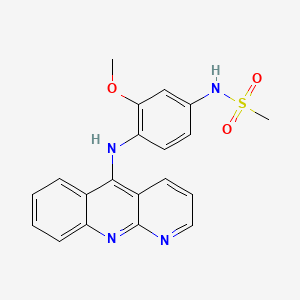
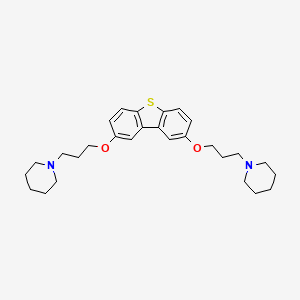
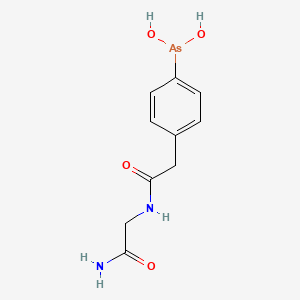

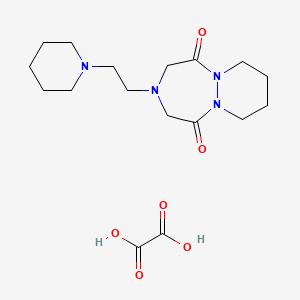
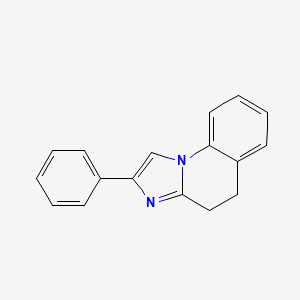
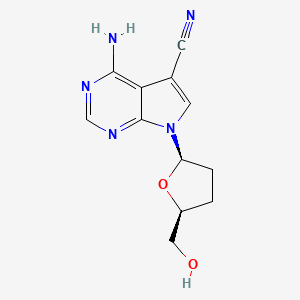
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide](/img/structure/B12793243.png)
